Altiratinib

Catalog No.
S549079
CAS No.
1345847-93-9
M.F
C26H21F3N4O4
M. Wt
510.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Altiratinib

CAS Number

1345847-93-9

Product Name

Altiratinib

IUPAC Name

1-N'-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-2,5-difluorophenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C26H21F3N4O4

Molecular Weight

510.5 g/mol

InChI

InChI=1S/C26H21F3N4O4/c27-15-3-5-16(6-4-15)31-24(35)26(8-9-26)25(36)32-20-12-19(29)21(13-18(20)28)37-17-7-10-30-22(11-17)33-23(34)14-1-2-14/h3-7,10-14H,1-2,8-9H2,(H,31,35)(H,32,36)(H,30,33,34)

InChI Key

GNNDEPIMDAZHRQ-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

DCC2701; DCC 2701; DCC-2701; DP 5164; DP5164; DP-5164; Altiratinib.

Canonical SMILES

C1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F

Description

The exact mass of the compound Altiratinib is 510.15149 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Targeting Multiple RTKs

Altiratinib is classified as a multi-targeted inhibitor because it can block the activity of three key RTKs:

  • MET: This enzyme is involved in promoting tumor cell growth, survival, and invasion. Mutations or amplifications in the MET gene have been linked to the development of several cancers, including lung cancer, gastric cancer, and liver cancer [].
  • VEGFR2: This receptor plays a role in angiogenesis, the formation of new blood vessels that tumors need to grow. Blocking VEGFR2 can help starve tumors of oxygen and nutrients [].
  • TIE2: This receptor is essential for the development and maintenance of blood vessel walls. Inhibiting TIE2 may have anti-angiogenic effects and could also impact the function of lymphatic vessels, which are involved in tumor drainage [].

By targeting these multiple RTKs, Altiratinib has the potential to disrupt different aspects of cancer progression.

Areas of Investigation

Current scientific research on Altiratinib is focused on several key areas:

  • Clinical trials: Altiratinib is being evaluated in clinical trials for the treatment of various cancers, including non-small cell lung cancer (NSCLC), medullary thyroid cancer, and gastrointestinal stromal tumors (GIST) []. These trials aim to assess the drug's efficacy, safety, and optimal dosing regimen in different patient populations.
  • Combination therapies: Researchers are investigating the potential benefits of combining Altiratinib with other cancer therapies, such as chemotherapy or immunotherapy. This approach may lead to more effective treatment strategies by targeting different aspects of cancer cells.
  • Resistance mechanisms: As with many targeted therapies, cancer cells can develop resistance to Altiratinib over time. Research is ongoing to understand the mechanisms of resistance and develop strategies to overcome them [].

Altiratinib is a small molecule compound classified as a multiple kinase inhibitor, primarily targeting the c-Met, Tie2, and vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinases. Its chemical structure is defined by the formula C26H21F3N4O4C_{26}H_{21}F_{3}N_{4}O_{4} and has a molecular weight of approximately 510.5 g/mol. The compound is also known by its developmental code DCC-2701 and has been investigated for its potential in treating various cancers due to its ability to inhibit tumor growth, invasion, and angiogenesis .

Altiratinib acts as a TKI, specifically targeting enzymes known as fibroblast growth factor receptors (FGFRs) []. FGFRs play a crucial role in cell growth, proliferation, and angiogenesis (blood vessel formation) []. By inhibiting these receptors, Altiratinib disrupts these essential processes in cancer cells, potentially leading to tumor shrinkage and halting cancer progression [].

The mechanism of action of altiratinib involves the selective binding to several receptor tyrosine kinases, including c-Met, VEGFR2, and Tie2. Upon binding, altiratinib induces type II inactive conformations in these kinases, which leads to the inhibition of downstream signaling pathways associated with cell survival and proliferation. This inhibition is crucial for blocking tumor initiation and progression as well as overcoming drug resistance mechanisms within the tumor microenvironment .

Altiratinib exhibits significant biological activity by inhibiting multiple pathways involved in cancer progression. It has been shown to effectively suppress tumor growth in various preclinical models, including breast, pancreatic, glioblastoma, and ovarian cancers. The compound's ability to penetrate the blood-brain barrier further enhances its potential for treating brain tumors and metastases . In vitro studies have demonstrated that altiratinib can inhibit endothelial cell proliferation and migration, which are critical processes in angiogenesis .

The synthesis of altiratinib involves a multi-step process that typically includes the formation of key intermediates through reactions such as amide coupling and cyclization. One reported method includes a single-pot three-component reaction that yields the target compound efficiently. The synthesis process has been optimized to ensure high purity and yield of the final product suitable for biological testing .

Altiratinib is primarily being investigated for its applications in oncology, particularly as a treatment for cancers that exhibit overactivation of the c-Met and VEGFR pathways. Its unique profile allows it to address multiple hallmarks of cancer simultaneously, making it a promising candidate for combination therapies aimed at enhancing treatment efficacy while reducing resistance . Additionally, its potential applications extend to other diseases where these kinases play a critical role.

Interaction studies have shown that altiratinib selectively binds to several kinases with varying affinities, indicating its potential for broad-spectrum activity against different cancer types. The compound has demonstrated IC50 values of 2.7 nM for c-Met, 8.0 nM for Tie2, and 9.2 nM for VEGFR2 among others . These interactions suggest that altiratinib can effectively modulate signaling pathways critical for tumor survival and growth.

Several compounds share structural or functional similarities with altiratinib. Below is a comparison highlighting their unique characteristics:

Compound NameTarget KinasesUnique Features
Crizotinibc-Met, ALKFirst FDA-approved MET inhibitor
Cabozantinibc-Met, VEGFR2Multi-kinase inhibitor with activity against RET
RegorafenibVEGFR2, PDGFRβApproved for colorectal cancer; targets multiple kinases
LenvatinibVEGFR1-3, FGFR1-4Focused on vascular endothelial growth factor receptors
SorafenibRAF kinases, VEGFR2Known for its role in hepatocellular carcinoma

Altiratinib’s uniqueness lies in its balanced inhibition profile across multiple kinases (c-Met, Tie2, VEGFR2) within a single therapeutic agent, allowing it to address various mechanisms of tumor resistance simultaneously . This multi-target approach differentiates it from other compounds that may predominantly inhibit one specific kinase.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

510.15148965 g/mol

Monoisotopic Mass

510.15148965 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T678746713

Wikipedia

Altiratinib

Dates

Modify: 2023-08-15
1: Kwon Y, Smith BD, Zhou Y, Kaufman MD, Godwin AK. Effective inhibition of c-MET-mediated signaling, growth and migration of ovarian cancer cells is influenced by the ovarian tissue microenvironment. Oncogene. 2015 Jan 8;34(2):144-53. doi: 10.1038/onc.2013.539. Epub 2013 Dec 23. PubMed PMID: 24362531; PubMed Central PMCID: PMC4067476.

Explore Compound Types